molecular formula C18H20O5 B130711 beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl CAS No. 147029-82-1

beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl

Cat. No. B130711
M. Wt: 316.3 g/mol
InChI Key: ZLPXDYNOUYATCC-XDNAFOTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-xylopyranoside, 3-(phenylmethyl)phenyl, commonly known as Xylomethazoline, is a chemical compound that belongs to the class of imidazoline derivatives. It is a bioactive molecule that has been extensively studied for its potential use in pharmaceutical and biomedical applications. Xylomethazoline is synthesized by the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst.

Mechanism Of Action

The mechanism of action of Xylomethazoline is not fully understood. It is believed to act through the activation of alpha-2 adrenergic receptors, which leads to the constriction of blood vessels and the reduction of inflammation. Xylomethazoline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.

Biochemical And Physiological Effects

Xylomethazoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of bacteria and fungi. Xylomethazoline has also been shown to have analgesic properties, which may make it useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

Xylomethazoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in pharmaceutical and biomedical applications. However, there are also limitations to its use. Xylomethazoline is not very water-soluble, which may limit its use in aqueous solutions. It may also have side effects, which need to be carefully evaluated before its use in humans.

Future Directions

There are several future directions for the study of Xylomethazoline. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease. Additionally, the mechanism of action of Xylomethazoline needs to be further elucidated to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of Xylomethazoline involves the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions, such as temperature, time, and catalyst concentration, can be optimized to obtain a high yield of Xylomethazoline. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

Xylomethazoline has been extensively studied for its potential use in pharmaceutical and biomedical applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Xylomethazoline has also been investigated for its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease.

properties

CAS RN

147029-82-1

Product Name

beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(3-benzylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C18H20O5/c19-15-11-22-18(17(21)16(15)20)23-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15-21H,9,11H2/t15-,16+,17-,18+/m1/s1

InChI Key

ZLPXDYNOUYATCC-XDNAFOTISA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O

SMILES

C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O

Other CAS RN

147029-82-1

synonyms

beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl

Origin of Product

United States

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